molecular formula C19H19Cl2N3OS B4607323 {5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER

{5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER

Cat. No.: B4607323
M. Wt: 408.3 g/mol
InChI Key: KCXTWTDUSQCFJF-UHFFFAOYSA-N
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Description

{5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER is a complex organic compound that features a triazole ring, a chlorobenzyl group, and a chloromethylphenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group.

    Ether Formation: The final step involves the reaction of the triazole derivative with a chloromethylphenyl ether under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloromethylphenyl ether moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound can be investigated for its pharmacological properties

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the chlorobenzyl and chloromethylphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER lies in its combination of a triazole ring with chlorobenzyl and chloromethylphenyl ether groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3OS/c1-3-24-18(11-25-15-8-9-16(20)13(2)10-15)22-23-19(24)26-12-14-6-4-5-7-17(14)21/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXTWTDUSQCFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
{5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER
Reactant of Route 3
Reactant of Route 3
{5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER
Reactant of Route 4
Reactant of Route 4
{5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER
Reactant of Route 5
{5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER
Reactant of Route 6
Reactant of Route 6
{5-[(2-CHLOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER

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